molecular formula C18H10Cl2F3N3OS B2801652 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226432-30-9

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2801652
CAS No.: 1226432-30-9
M. Wt: 444.25
InChI Key: RXZQXJNBDKIATL-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound characterized by the presence of an imidazole ring substituted with dichlorophenyl and trifluoromethoxyphenyl groups

Preparation Methods

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and trifluoromethoxyphenyl groups. The final step involves the thiolation of the imidazole ring and the introduction of the acetonitrile group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

    Thiolation: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The dichlorophenyl and trifluoromethoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with substituted phenyl groups. For example:

    2-((5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile: This compound differs by having a methoxy group instead of a trifluoromethoxy group, which may affect its reactivity and biological activity.

    2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile: The trifluoromethyl group provides different electronic properties compared to the trifluoromethoxy group, potentially altering the compound’s interactions with biological targets.

The uniqueness of 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3N3OS/c19-14-6-1-11(9-15(14)20)16-10-25-17(28-8-7-24)26(16)12-2-4-13(5-3-12)27-18(21,22)23/h1-6,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQXJNBDKIATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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